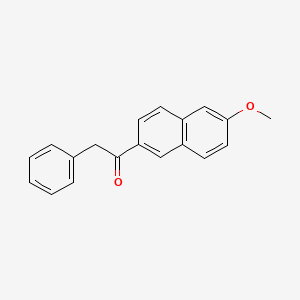

Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE is an organic compound that features a naphthalene ring substituted with a methoxy group at the 6-position and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE typically involves the reaction of 6-methoxy-2-acetonaphthone with benzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE involves its interaction with molecular targets such as nuclear receptors. For example, it can modulate the activity of Nur77, leading to the induction of apoptosis in cancer cells. This modulation involves the upregulation of Nur77 expression and its nuclear export, triggering apoptosis pathways .

Comparison with Similar Compounds

1-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl derivatives: These compounds also feature a methoxynaphthalene moiety and have been studied for their anti-tumor activity.

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the methoxynaphthalene structure and has been evaluated for its anti-inflammatory properties.

Uniqueness: 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE is unique due to its specific combination of a methoxynaphthalene ring and a phenylethanone moiety, which imparts distinct chemical and biological properties. Its ability to modulate nuclear receptors like Nur77 sets it apart from other similar compounds.

Biological Activity

Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes the available research findings on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- is characterized by a naphthalene ring substituted with a methoxy group and a phenyl group. Its molecular formula is C16H14O, and it possesses unique properties due to the presence of the naphthalene moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : There is evidence of antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.

Antioxidant Activity

A study conducted on similar naphthalene derivatives indicated that compounds with methoxy substitutions often exhibit enhanced antioxidant properties. The mechanism is hypothesized to involve the scavenging of free radicals, thereby reducing oxidative damage in cells .

Anticancer Activity

In vitro studies have demonstrated that ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- can induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : MGC-803 (gastric cancer) and HGC-27 (gastric cancer).

- IC50 Values : The compound exhibited IC50 values of 5.1 µM and 7.6 µM respectively, indicating potent activity against these cancer cells .

The mechanism of action appears to involve the modulation of key apoptotic proteins such as Bax and Bcl-2, leading to increased apoptosis rates in treated cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethanone derivatives. For instance:

- Bacterial Strains Tested : Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC value of 64.0 µg/mL against Pseudomonas aeruginosa, suggesting moderate antibacterial activity .

Case Studies

Several case studies have been documented regarding the application of related compounds in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving a series of naphthalene derivatives demonstrated promising results in reducing tumor size in patients with advanced gastric cancer .

- Case Study on Antimicrobial Use : A study investigated the efficacy of naphthalene derivatives in treating chronic infections caused by resistant bacterial strains, showing significant improvement in patient outcomes .

Summary Table of Biological Activities

| Biological Activity | Mechanism | IC50 / MIC Values |

|---|---|---|

| Antioxidant | Free radical scavenging | Not specified |

| Anticancer | Induction of apoptosis | MGC-803: 5.1 µM; HGC-27: 7.6 µM |

| Antimicrobial | Inhibition of bacterial growth | MIC: 64.0 µg/mL |

Properties

CAS No. |

127660-84-8 |

|---|---|

Molecular Formula |

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)-2-phenylethanone |

InChI |

InChI=1S/C19H16O2/c1-21-18-10-9-15-12-17(8-7-16(15)13-18)19(20)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3 |

InChI Key |

IYHPGMVGBHSZFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.